1-(3-Chloro-4-propoxyphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-propoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8,13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APILCQRYTZKHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparation of 1 3 Chloro 4 Propoxyphenyl Ethanol
Established Synthetic Routes for 1-(3-Chloro-4-propoxyphenyl)ethanol
While specific literature detailing a singular, established industrial-scale synthesis of this compound is not extensively publicized, its preparation can be reliably achieved through well-established and fundamental organic chemistry reactions. The most logical and common approach involves the synthesis of an acetophenone (B1666503) precursor followed by reduction.
Precursor Chemistry and Starting Material Selection
The primary precursor for the synthesis of this compound is 3-chloro-4-propoxyacetophenone . The synthesis of this precursor itself begins with strategic choices of starting materials to correctly position the functional groups on the aromatic ring.
A plausible and efficient route to 3-chloro-4-propoxyacetophenone starts with a commercially available substituted phenol. A common starting material would be 3-chloro-4-hydroxyacetophenone . This compound already possesses the required chloro and acetyl groups in the desired positions.
Alternatively, one could start from p-hydroxyacetophenone and introduce the chlorine atom at the 3-position. This can be achieved by direct chlorination using a suitable chlorinating agent. For instance, bubbling chlorine gas through a solution of p-hydroxyacetophenone in a solvent like methylene (B1212753) dichloride can yield 3-chloro-4-hydroxyacetophenone prepchem.com.
Once 3-chloro-4-hydroxyacetophenone is obtained, the next step is the etherification of the phenolic hydroxyl group to introduce the propoxy moiety. This is typically achieved via a Williamson ether synthesis, which involves the reaction of the phenoxide ion with an appropriate propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane (B42940), in the presence of a base like sodium carbonate or potassium carbonate.
Another potential starting material is ortho-chloroanisole . Friedel-Crafts acylation of ortho-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield 3-chloro-4-methoxyacetophenone (B1582173) prepchem.com. While this provides the methoxy (B1213986) analogue, a similar propoxy analogue could potentially be synthesized using a corresponding propoxy-substituted benzene (B151609) derivative, though this may be less direct. The methoxy group of 3-chloro-4-methoxyacetophenone could then be cleaved to the corresponding phenol, followed by etherification to the desired propoxy derivative.
Table 1: Potential Starting Materials and Key Intermediates
| Compound Name | Structure | Role in Synthesis |
| p-Hydroxyacetophenone | Starting material for chlorination. | |
| 3-Chloro-4-hydroxyacetophenone | Key intermediate, precursor for etherification. | |
| 1-Bromopropane | Reagent for introducing the propoxy group. | |
| 3-Chloro-4-propoxyacetophenone | Direct precursor to the final product. | |
| ortho-Chloroanisole | Alternative starting material for Friedel-Crafts acylation. |
Key Reaction Pathways and Mechanisms
The conversion of the precursor, 3-chloro-4-propoxyacetophenone, to this compound is primarily achieved through two main reaction pathways:
Reduction of the Ketone: This is the most direct method. The carbonyl group of the acetophenone is reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, often used in protic solvents like ethanol (B145695) or methanol (B129727). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. A subsequent workup with a protic source (like water or dilute acid) protonates the resulting alkoxide to yield the alcohol.
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism is similar to that of NaBH₄, involving nucleophilic hydride attack. Due to its high reactivity, it is typically used when milder reagents are ineffective.
A patent for the synthesis of a similar compound, 4-chlorophenylethanol, describes the reduction of 4-chloroacetophenone using sodium borohydride in the presence of iodine google.com. A similar approach could be adapted for the reduction of 3-chloro-4-propoxyacetophenone.
Grignard Reaction: While less direct for this specific transformation, a Grignard reaction represents a fundamental method for alcohol synthesis. In a hypothetical scenario where the synthesis starts from a benzaldehyde (B42025) derivative, a Grignard reagent would be essential. For instance, if one were to start with 3-chloro-4-propoxybenzaldehyde, the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) would lead to the formation of this compound. The reaction involves the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the carbonyl carbon of the aldehyde leah4sci.comyoutube.comlibretexts.org. The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to give the final secondary alcohol libretexts.org.
Table 2: Key Reactions for the Synthesis of this compound
| Reaction Type | Reagents and Conditions | Product |
| Ketone Reduction | 3-chloro-4-propoxyacetophenone, NaBH₄, Methanol | This compound |
| Ketone Reduction | 3-chloro-4-propoxyacetophenone, LiAlH₄, THF, then H₃O⁺ workup | This compound |
| Grignard Reaction | 3-chloro-4-propoxybenzaldehyde, CH₃MgBr, THF, then H₃O⁺ workup | This compound |
Analogous Synthetic Strategies for Structurally Related Compounds
The synthetic principles applied to this compound are broadly applicable to a wide range of structurally related compounds. These strategies often involve the functionalization of precursors that are similar in structure.
Alcohol Precursor Amination and Functionalization
Benzylic alcohols, such as this compound, are valuable precursors for the synthesis of benzylic amines, which are important pharmacophores. Direct amination of secondary benzylic alcohols can be achieved under various catalytic conditions. For instance, a solvent-free method using ferric chloride (FeCl₃) as a catalyst has been reported for the amination of secondary benzylic alcohols with amides prepchem.com. This methodology offers an environmentally friendly route to benzylic amines. Another approach involves the use of a copper-catalyzed reaction for the amination of benzyl (B1604629) alcohols with aniline (B41778) derivatives prepchem.com.
O-Alkylation and Etherification Reactions, including Mitsunobu Conditions or SN2 Substitution
The synthesis of the propoxy group in the target molecule is a classic example of an etherification reaction. The Williamson ether synthesis, an SN2 substitution reaction, is a common method for preparing aryl ethers. In this reaction, a phenoxide acts as a nucleophile, attacking an alkyl halide.
The Mitsunobu reaction provides an alternative and powerful method for the etherification of phenols, particularly when mild conditions are required. This reaction typically involves an alcohol, a phosphine (B1218219) (like triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD) libretexts.org. The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the synthesis of the propoxy group from a simple propyl alcohol. The Mitsunobu reaction is known for its broad substrate scope and tolerance of various functional groups. It can be particularly useful for the synthesis of complex molecules where other etherification methods might fail.
Halogen Exchange and Substitution Reactions in Aromatic Systems
The chloro substituent on the aromatic ring can be introduced via electrophilic aromatic substitution, as discussed in the precursor synthesis. However, in some synthetic strategies, it may be necessary to introduce the halogen at a later stage or to exchange one halogen for another.
Halogen exchange reactions , often referred to as Finkelstein reactions in the context of alkyl halides, can also be applied to aryl halides, typically with the aid of a metal catalyst. For example, an aryl bromide can be converted to an aryl iodide. These reactions can be useful for modulating the reactivity of the aromatic ring in subsequent cross-coupling reactions. While direct exchange of a different halogen for chlorine at that specific position on the target molecule might not be a primary synthetic route, the principles of aromatic halogenation and halogen exchange are fundamental in the synthesis of a wide array of substituted aromatic compounds. Electrophilic aromatic halogenation is a standard method for introducing halogens onto a benzene ring, often requiring a Lewis acid catalyst for less activated rings libretexts.org.
Carbonyl Reduction Pathways Leading to Secondary Alcohols
The transformation of the ketone, 1-(3-chloro-4-propoxyphenyl)ethanone, into the secondary alcohol, this compound, is a classic example of carbonyl reduction. wikipedia.org Several well-established reduction pathways are available for this conversion.
A primary method for this reduction is the use of sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent, making it highly suitable for converting ketones to secondary alcohols. libretexts.orgyoutube.com The reaction proceeds through the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated by a protic solvent, such as methanol or ethanol, to yield the final secondary alcohol. libretexts.org
Another significant pathway is the Meerwein-Ponndorf-Verley (MPV) reduction. organic-chemistry.orgwikipedia.orgthermofisher.com This method utilizes a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. The reaction is reversible and is driven to completion by the continuous removal of the acetone (B3395972) byproduct through distillation. organic-chemistry.org The MPV reduction is noted for its high chemoselectivity, specifically targeting aldehydes and ketones. wikipedia.org
Catalytic hydrogenation presents a further alternative. This heterogeneous catalysis technique involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C) and Raney nickel. The reaction takes place on the catalyst surface where both the ketone and hydrogen are adsorbed, facilitating the addition of hydrogen across the carbonyl double bond.
Reaction Conditions and Optimization Parameters in Synthetic Processes
The efficiency and success of the synthesis of this compound are critically dependent on the careful optimization of various reaction parameters.
The choice of solvent plays a crucial role in the synthetic outcome by influencing reaction rates, selectivity, and the solubility of reactants. In sodium borohydride reductions, protic solvents like methanol or ethanol are frequently employed. These solvents not only dissolve the reactants but also serve as the proton source for the intermediate alkoxide. nih.gov
For MPV reductions, the solvent is often the sacrificial alcohol itself, such as isopropanol, which also functions as the hydride donor. organic-chemistry.org In the case of catalytic hydrogenation, a range of inert solvents can be used, including ethanol, ethyl acetate, or tetrahydrofuran (THF), selected based on the solubility of the ketone and the specific catalyst being used. wikipedia.orgwikipedia.orgthermofisher.comnih.gov
Table 1: Interactive Data Table of Solvent Effects
| Synthetic Pathway | Common Solvents | Role of Solvent |
| Sodium Borohydride Reduction | Methanol, Ethanol | Dissolves reactants, proton source |
| Meerwein-Ponndorf-Verley Reduction | Isopropanol | Reactant and solvent |
| Catalytic Hydrogenation | Ethanol, Ethyl Acetate, THF | Inert reaction medium, dissolves reactants |
Catalysts are central to achieving high selectivity and yield in many synthetic routes to this compound. In catalytic hydrogenation, the selection of the catalyst, such as palladium on carbon or Raney nickel, is critical. The performance of these catalysts can be affected by factors like metal loading and the support material.
The Meerwein-Ponndorf-Verley reduction relies on a metal alkoxide catalyst, with aluminum isopropoxide being a common choice. organic-chemistry.orgorganic-chemistry.org This Lewis acid catalyst activates the ketone towards hydride transfer. The use of a base as a catalyst has also been explored in MPV-type reductions. nih.gov
While sodium borohydride reductions are not strictly catalytic, additives can influence the reaction. For example, the presence of cerium(III) chloride can enhance selectivity in certain cases.
Table 2: Interactive Data Table of Catalysts
| Synthetic Pathway | Catalyst | Function |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), Raney Nickel | Facilitates addition of hydrogen across the C=O bond |
| Meerwein-Ponndorf-Verley Reduction | Aluminum Isopropoxide | Lewis acid, facilitates hydride transfer |
Optimizing temperature, pressure, and reaction time is essential for maximizing yield and minimizing side reactions. Sodium borohydride reductions are typically conducted at or below room temperature (0–25 °C) for a few hours. Catalytic hydrogenation may require elevated pressures of hydrogen and temperatures ranging from room temperature to higher values, with variable reaction times. The MPV reduction, being an equilibrium process, often requires heating to distill off the acetone byproduct, with reaction times of several hours. organic-chemistry.org
Monitoring the progress of the synthesis is crucial to determine its completion. Thin-Layer Chromatography (TLC) is a widely used technique for this purpose. nih.gov TLC allows for the qualitative assessment of the reaction mixture by separating the less polar starting ketone from the more polar alcohol product on a silica (B1680970) gel plate. The reaction is deemed complete when the spot corresponding to the starting material is no longer visible. wikipedia.org
Considerations for Scalability and Process Chemistry in Research Synthesis
Scaling up the synthesis of this compound from a laboratory to a larger scale presents several process chemistry challenges. Key considerations include the cost and availability of reagents, the management of reaction exothermicity for safety, and the development of scalable work-up and purification procedures. Waste management and the implementation of process control and automation are also critical factors in ensuring an efficient, safe, and environmentally responsible large-scale production process.
Reaction Chemistry and Chemical Transformations of 1 3 Chloro 4 Propoxyphenyl Ethanol
Reactivity of the Secondary Alcohol Moiety
The secondary alcohol group is a key site for a variety of chemical reactions, including oxidation, esterification, etherification, and dehydration. The electronic environment of the phenyl ring, with its electron-withdrawing chloro group and electron-donating propoxy group, influences the reactivity of this benzylic alcohol.
Oxidation Reactions of the Hydroxyl Group
The secondary alcohol of 1-(3-Chloro-4-propoxyphenyl)ethanol can be oxidized to the corresponding ketone, 1-(3-chloro-4-propoxyphenyl)ethanone. This transformation is a fundamental process in organic synthesis. The rate of oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups, such as the chloro substituent, can slightly retard the rate of oxidation compared to unsubstituted benzyl (B1604629) alcohols.
A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern reagents. The choice of oxidant is crucial to prevent over-oxidation or side reactions.
Table 1: Representative Oxidation Reactions of Secondary Benzylic Alcohols This table presents typical conditions for the oxidation of secondary benzylic alcohols analogous to this compound, as specific data for this compound is not readily available in the literature.
| Oxidizing Agent | Solvent | Temperature | Typical Yield |
| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane | Room Temperature | High |
| Dess-Martin periodinane (DMP) | Dichloromethane | Room Temperature | High |
| Manganese dioxide (MnO₂) | Dichloromethane | Room Temperature | Moderate to High |
| Sodium hypochlorite/TEMPO | Dichloromethane/Water | 0 °C to Room Temp | High |
The use of N-heterocycle-stabilized iodanes, activated by chloride additives, represents a modern, mild method for oxidizing benzylic alcohols to their corresponding ketones without overoxidation.
Esterification and Etherification Reactions at the Hydroxyl Center
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent. The presence of electron-withdrawing groups on the benzylic alcohol can influence the reaction rate, though high yields are generally achievable under appropriate conditions.
Etherification, the conversion of the alcohol to an ether, can also be accomplished. Common methods include the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. The reactivity in etherification can be lower for benzylic alcohols bearing electron-withdrawing groups.
Table 2: Illustrative Esterification and Etherification Conditions This table provides examples of conditions for esterification and etherification of benzylic alcohols, demonstrating plausible routes for this compound.
| Reaction | Reagents | Catalyst/Promoter | Solvent | Product Type |
| Esterification | Carboxylic Acid, Alcohol | Sulfuric Acid (catalyst) | Toluene | Ester |
| Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | Dichloromethane | Ester |
| Etherification | Alcohol, Alkyl Halide | Sodium Hydride | Tetrahydrofuran (B95107) | Ether |
| Etherification | Benzylic Alcohol | FeCl₃·6H₂O (catalyst) | Propylene Carbonate | Symmetrical Ether |
Dehydration Pathways to Olefinic Products
Acid-catalyzed dehydration of the secondary alcohol in this compound leads to the formation of an olefinic product, specifically 1-chloro-2-propoxy-4-vinylbenzene. This elimination reaction typically proceeds through an E1 mechanism for secondary alcohols, involving the formation of a benzylic carbocation intermediate. The stability of this carbocation is enhanced by the adjacent phenyl ring. The reaction is generally driven to completion by heating in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid.
The conditions for dehydration vary based on the substitution of the alcohol, with secondary alcohols like the title compound requiring moderately high temperatures.
Reactivity of the Chloroarene Moiety
The chloroarene portion of this compound opens up another avenue of chemical transformations, primarily through substitution of the chlorine atom.
Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Ring
Nucleophilic aromatic substitution (SNAr) involves the displacement of a halide on an aromatic ring by a nucleophile. For this reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the substituents (the ethanol (B145695) group and the propoxy group) are not strongly electron-withdrawing. Therefore, the chloroarene ring is not sufficiently activated for standard SNAr reactions to occur under mild conditions. Forcing conditions, such as high temperatures and pressures with strong nucleophiles, would likely be required, which could lead to decomposition or side reactions involving the secondary alcohol.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Derivatization
A more viable strategy for modifying the chloroarene ring is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems employing specialized ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, can effectively facilitate the coupling of aryl chlorides. These reactions would allow for the introduction of a wide variety of aryl or vinyl groups at the position of the chlorine atom, leading to a diverse array of derivatives.
Table 3: Representative Suzuki-Miyaura Coupling Conditions for Aryl Chlorides This table outlines typical conditions for the Suzuki-Miyaura coupling of aryl chlorides, which would be applicable to this compound.
| Palladium Catalyst | Ligand | Base | Solvent | Typical Substrates |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Arylboronic acids |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | Arylboronic acids |
| [Pd(IPr)(cin)Cl] | IPr (NHC) | K₂CO₃ | Ethanol/Water | Arylboronic acids |
These advanced catalytic methods provide a robust platform for the derivatization of the aryl chloride moiety in this compound, offering a pathway to novel and complex molecular architectures.
Transformations Involving the Propoxy Group
The propoxy group (-OCH2CH2CH3) attached to the benzene (B151609) ring is an alkoxy group. In aryl alkyl ethers, the alkoxy group is known to activate the benzene ring towards electrophilic substitution. byjus.com The oxygen atom of the propoxy group has lone pairs of electrons that can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions relative to the propoxy group. This makes the aromatic ring more susceptible to attack by electrophiles.
Furthermore, the ether linkage can be cleaved under harsh reaction conditions, for instance, by treatment with strong acids like hydrogen iodide (HI). In the case of aryl alkyl ethers, the cleavage of the C-O bond occurs in such a way that the halide ion attacks the smaller alkyl group due to steric hindrance. For this compound, the reaction with HI would likely lead to the formation of 1-iodopropane (B42940) and 4-(1-hydroxyethyl)-2-chlorophenol.
Stereoselective Reactions and Chiral Synthesis of Enantiomers
The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as two enantiomers, (R) and (S). The synthesis of enantiomerically pure forms of such chiral alcohols is of significant interest, particularly in the pharmaceutical industry where the biological activity of a molecule can be dependent on its stereochemistry.
Biocatalytic methods employing enzymes such as alcohol dehydrogenases (ADHs) are highly effective for the stereoselective synthesis of chiral alcohols. researchgate.net These enzymes can catalyze the asymmetric reduction of a prochiral ketone, 1-(3-chloro-4-propoxyphenyl)ethanone, to a single enantiomer of the corresponding alcohol with high enantiomeric excess (ee). For instance, recombinant E. coli whole cells expressing a carbonyl reductase have been used for the efficient synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with over 99.9% ee. nih.gov A similar strategy could be employed for the synthesis of (R)- or (S)-1-(3-chloro-4-propoxyphenyl)ethanol. The choice of microorganism or isolated enzyme would determine the stereochemical outcome of the reduction. For example, ketoreductases from Hansenula polymorpha have been used to produce the (S)-enantiomer of a similar chloro-substituted phenyl ethanol derivative with 100% ee. nih.gov
The table below summarizes potential biocatalytic approaches for the stereoselective synthesis of this compound enantiomers, based on analogous reactions.
| Target Enantiomer | Precursor | Biocatalyst Type | Potential Organism/Enzyme Source | Reported ee for Analogous Compounds |
|---|---|---|---|---|
| (R)-1-(3-Chloro-4-propoxyphenyl)ethanol | 1-(3-Chloro-4-propoxyphenyl)ethanone | Carbonyl Reductase | Recombinant E. coli expressing specific ADHs | >99.9% |
| (S)-1-(3-Chloro-4-propoxyphenyl)ethanol | 1-(3-Chloro-4-propoxyphenyl)ethanone | Ketoreductase | Hansenula polymorpha, Pichia finlandica, Geotrichum candidum | 96-100% |
Named Reactions Applicable to this compound and Related Scaffolds
The Chugaev reaction is a classic method for the dehydration of alcohols to yield alkenes. scienceinfo.com This reaction proceeds through a xanthate intermediate, which undergoes pyrolysis via a syn-elimination mechanism. nrochemistry.com For a secondary alcohol like this compound, the reaction would involve two main steps. First, the alcohol is converted to a methyl xanthate by reaction with a base, carbon disulfide, and methyl iodide. chemistnotes.com In the second step, the xanthate is heated to induce elimination, forming the corresponding styrene (B11656) derivative, 1-chloro-2-propoxy-4-vinylbenzene. quora.com
A key advantage of the Chugaev reaction is that it often proceeds with minimal rearrangement of the carbon skeleton. nrochemistry.comalfa-chemistry.com The reaction conditions are relatively mild compared to other acid-catalyzed dehydration methods. The reaction is particularly effective for secondary and tertiary alcohols. scienceinfo.comchemistnotes.com
The general scheme for the Chugaev reaction applied to this compound is as follows:
Formation of the xanthate: this compound is treated with a base (e.g., NaOH or NaH) to form an alkoxide. The alkoxide then reacts with carbon disulfide (CS2), followed by methylation with methyl iodide (CH3I) to yield the S-methyl xanthate. chemistnotes.com
Pyrolysis: The resulting xanthate is heated (typically at temperatures between 120-200 °C) to induce a concerted, six-membered cyclic transition state, leading to the formation of the alkene, carbonyl sulfide (B99878) (COS), and methanethiol (B179389) (CH3SH). scienceinfo.comnrochemistry.com
The Corey-Kim oxidation provides a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgsynarchive.com For this compound, a secondary alcohol, the Corey-Kim oxidation would yield 1-(3-chloro-4-propoxyphenyl)ethanone.
The reaction utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS), which react to form an electrophilic sulfur species, often referred to as the Corey-Kim reagent. youtube.com The alcohol then attacks this species, and subsequent addition of a base, such as triethylamine (B128534) (Et3N), facilitates an elimination reaction to produce the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. alfa-chemistry.comnrochemistry.com
A notable feature of the Corey-Kim oxidation is that it is conducted under mild conditions, often at low temperatures, which allows for the presence of a wide range of functional groups. nrochemistry.com However, for benzylic alcohols, there can be a competing reaction that leads to the formation of the corresponding benzyl chloride if triethylamine is not added promptly after the alcohol activation. wikipedia.orgchem-station.com
The table below outlines the key reagents and products for the Corey-Kim oxidation of this compound.
| Reactant | Reagents | Product | Byproducts |
|---|---|---|---|
| This compound | N-Chlorosuccinimide (NCS), Dimethyl Sulfide (DMS), Triethylamine (Et3N) | 1-(3-Chloro-4-propoxyphenyl)ethanone | Dimethyl sulfide, Triethylammonium chloride, Succinimide |
While the named reaction is an oxidation, the term "Corey-Kim Reduction" is not standard. However, the reduction of the resulting ketone, 1-(3-chloro-4-propoxyphenyl)ethanone, back to the alcohol is a fundamental transformation. This reduction can be achieved using various reducing agents. For non-stereoselective reduction, reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used. For stereoselective reduction to obtain a specific enantiomer of this compound, the biocatalytic methods discussed in section 3.4 are highly applicable.
Spectroscopic and Structural Elucidation in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and chemical environment of each atom. However, no specific NMR data for 1-(3-Chloro-4-propoxyphenyl)ethanol has been found in the searched literature.
Proton (¹H NMR) Analysis and Chemical Shift Interpretation
A ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals would be expected to confirm the presence of the ethoxy group, the substituted aromatic ring, and the ethanol (B145695) side chain. Without experimental data, a theoretical analysis remains speculative.
Carbon-13 (¹³C NMR) Analysis and Carbon Skeleton Determination
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state. This analysis would be crucial for confirming the carbon framework of this compound. The absence of this data prevents the definitive assignment of the carbon skeleton.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity between protons and carbons, providing irrefutable evidence for the molecular structure. Regrettably, no studies employing these advanced techniques for the structural elucidation of this compound have been identified.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Absorption Bands
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, the C-O ether linkage, and the C-Cl bond. The lack of a published spectrum makes it impossible to confirm the presence and environment of these functional groups experimentally.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. A Raman spectrum would be valuable for observing the vibrations of the carbon skeleton and the aromatic ring. As with other spectroscopic data, no Raman spectrum for this compound is currently available in the public domain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the compound this compound, this method is instrumental in confirming its molecular weight and deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, a critical step in its identification.
The molecular formula for this compound is C₁₁H₁₅ClO₂. Using the monoisotopic masses of the most abundant isotopes (¹H, ¹²C, ³⁵Cl, and ¹⁶O), the theoretical exact mass can be calculated. This calculated value serves as a benchmark for comparison with experimental HRMS data. While specific experimental HRMS data for this compound is not widely published, data for analogous compounds like 1-(3-Chloro-4-methylsulfonylphenyl)ethanol, which has an exact mass of 234.0117431 Da, illustrates the precision of the technique. nih.gov The ability to distinguish between compounds with very similar nominal masses is a key advantage of HRMS in structural confirmation.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClO₂ |
| Monoisotopic Mass (for ³⁵Cl) | 214.07586 Da |
This table presents the calculated theoretical exact masses for the two major isotopes of chlorine.
To be analyzed by a mass spectrometer, a molecule must first be ionized. Common techniques for a molecule like this compound include Electron Ionization (EI) and Electrospray Ionization (ESI). In EI, a high-energy electron beam bombards the sample, often leading to extensive fragmentation. youtube.comlibretexts.org ESI is a softer ionization technique that typically results in a prominent molecular ion peak with less fragmentation, which is useful for confirming molecular weight. youtube.com
The fragmentation of the molecular ion provides a structural fingerprint. libretexts.org For this compound, the fragmentation pattern under EI would likely exhibit characteristic losses:
Loss of a methyl group (•CH₃): Cleavage of the ethyl side chain could result in a fragment with m/z [M-15].
Loss of water (H₂O): The ethanol functional group can easily lose a water molecule, leading to a peak at m/z [M-18]. youtube.com
Alpha-cleavage: The bond adjacent to the oxygen atom of the ethanol group can break, leading to a stable benzylic cation. youtube.com
Cleavage of the propoxy group: The ether linkage can cleave, resulting in ions corresponding to the loss of a propyl radical (•C₃H₇) or a propoxy radical (•OC₃H₇).
Analysis of the mass spectra of related compounds, such as phenylmethanol and other substituted phenylethanols, helps in predicting and interpreting these fragmentation pathways. youtube.comnist.gov The presence of chlorine is easily identified by the characteristic M+2 peak, where the intensity ratio of the molecular ion (M) containing ³⁵Cl to the ion (M+2) containing ³⁷Cl is approximately 3:1. youtube.com
X-ray Crystallography and Solid-State Structural Analysis (of related compounds, for principles)
While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography can be understood by examining related compounds, such as chalcone (B49325) derivatives. nih.gov Chalcones, which are 1,3-diaryl-2-propen-1-ones, share aromatic and carbonyl features, making them suitable models for understanding solid-state structure. nih.gov
X-ray diffraction analysis of a single crystal provides precise data on the unit cell dimensions and the symmetry of the crystal lattice. tandfonline.comtandfonline.com The unit cell is the basic repeating block of a crystal, defined by lengths (a, b, c) and angles (α, β, γ). The arrangement of molecules within this cell is described by its space group.
Table 2: Example Crystal Data for a Chalcone Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | 1-(4-methoxyphenyl)-3-(phenyl)-2-propen-1-one | tandfonline.com |
| Formula | C₁₆H₁₄O₂ | tandfonline.com |
| Crystal System | Orthorhombic | tandfonline.com |
| Space Group | Pbca | tandfonline.com |
| a (Å) | 10.921 | tandfonline.com |
| b (Å) | 30.583 | tandfonline.com |
| c (Å) | 7.535 | tandfonline.com |
| V (ų) | 2516.7 | tandfonline.com |
X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a molecule (conformation) and how molecules interact with each other in the crystal lattice (intermolecular interactions). nih.gov In many chalcone derivatives, the molecule is nearly planar. nih.gov The conformation around the central enone moiety is typically found in an s-cis or s-trans arrangement. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring and the carbonyl group (if present in a related structure). mun.cabiointerfaceresearch.com
The UV spectrum of acetophenone (B1666503), a related structural motif, shows a strong absorption band around 244 nm in water, which is assigned to a π → π* transition. researchgate.net Substituents on the aromatic ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). cdnsciencepub.comcdnsciencepub.com The chloro and propoxy groups on the benzene ring of this compound are expected to act as auxochromes, modifying the energy of the electronic transitions and thus the λmax. Studies on substituted chalcones show absorption maxima typically in the range of 260-400 nm, corresponding to both n-π* and π-π* transitions. biointerfaceresearch.com The specific λmax and molar absorptivity (ε) are characteristic of the compound and are influenced by the solvent used. tandfonline.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(3-Chloro-4-methylsulfonylphenyl)ethanol |
| Phenylmethanol |
| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
| 1-(4-methoxyphenyl)-3-(phenyl)-2-propen-1-one |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are particularly useful for elucidating the characteristics of compounds like 1-(3-Chloro-4-propoxyphenyl)ethanol.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. DFT calculations for organic molecules often utilize functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. researchgate.net
For molecules analogous to this compound, DFT studies are employed to calculate optimized molecular structures, total energies, and thermochemical properties. researchgate.net These calculations can be performed in a vacuum or in different solvent environments to simulate real-world conditions. researchgate.net The choice of solvent can influence the computed properties, highlighting the importance of the molecular environment. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of the electrons in a molecule. A commonly used and well-regarded basis set for organic molecules is 6-311++G(d,p). researchgate.netscielo.org.mx This basis set provides a good balance between computational cost and accuracy for calculating the geometric and electronic properties of molecules. researchgate.netscielo.org.mx
The process of molecular geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This is a crucial step in any computational study, as the optimized geometry is used for all subsequent property calculations. For related chloro-substituted aromatic compounds, DFT calculations have been successfully used to obtain optimized geometries that are in good agreement with experimental data where available. researchgate.net
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The spatial distribution of these orbitals provides information about the reactive sites of a molecule.
In computational studies of similar aromatic compounds, the HOMO and LUMO surfaces are visualized to understand the electron density distribution. researchgate.netresearchgate.net For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO may be distributed over the aromatic system.
| Orbital | Description |
| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. This gap is a critical parameter that provides insights into the electronic properties and reactivity of a molecule. A small energy gap suggests that the molecule is more reactive and can be easily excited, while a large energy gap indicates higher stability. scielo.org.mx
The energy gap can be calculated from the energies of the HOMO and LUMO obtained from DFT calculations. scielo.org.mx For various organic molecules, this energy gap has been determined to be in the range of 3-5 eV. scielo.org.mx The magnitude of the HOMO-LUMO gap has implications for the molecule's potential applications in optoelectronic devices. scielo.org.mxscielo.org.mx
| Parameter | Implication |
| HOMO Energy | Related to the ionization potential. |
| LUMO Energy | Related to the electron affinity. |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitability. scielo.org.mx |
Electrostatic Potential Maps (EPMs) are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netpearson.com EPMs map the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netpearson.com Green and yellow represent areas of intermediate potential. researchgate.net
For this compound, the EPM would likely show negative potential around the oxygen atom of the hydroxyl group and the propoxy group, as well as the chlorine atom, due to their high electronegativity. The hydrogen atom of the hydroxyl group would exhibit a positive potential. This visualization helps in understanding intermolecular interactions and the sites of chemical reactivity. researchgate.netpearson.com
| Color | Electrostatic Potential | Interpretation |
| Red | Negative | Electron-rich region, susceptible to electrophilic attack. researchgate.netpearson.com |
| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. researchgate.netpearson.com |
| Green/Yellow | Intermediate | Regions of neutral or near-neutral potential. researchgate.net |
Reactivity and Selectivity Prediction through Theoretical Descriptors
The reactivity and selectivity of a chemical compound can be elucidated through the calculation of global and local reactivity descriptors. These parameters, derived from conceptual density functional theory (DFT), offer insights into the electronic structure and how a molecule will interact with other chemical species.
Global Chemical Reactivity Descriptors
Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. These include:
Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. A lower IP suggests the molecule is more likely to act as an electron donor.
Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA indicates a greater propensity to accept an electron.
Electronegativity (χ): A measure of an atom's ability to attract shared electrons in a chemical bond.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.
Without specific computational studies on this compound, a data table for these values cannot be generated.
Local Reactivity Descriptors for Active Site Diagnosis
Local reactivity descriptors are used to identify the specific atoms or regions within a molecule that are most likely to be involved in a chemical reaction. These include:
Fukui Functions: These functions indicate the change in electron density at a particular point in a molecule when an electron is added or removed. They are used to identify nucleophilic and electrophilic attack sites.
Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron pair in a given region of a molecule. It is useful for visualizing chemical bonds and lone pairs.
Localized Orbital Locator (LOL): Similar to ELF, LOL also helps in the visualization and analysis of electron localization in molecular systems.
A detailed analysis of these local descriptors for this compound would require dedicated quantum chemical calculations, which are not currently available in the literature.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, primarily based on quantum mechanics, can predict various spectroscopic properties of a molecule. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. Theoretical methods can be employed to calculate:
Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule.
Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of different nuclei.
Ultraviolet-Visible (UV-Vis) spectra: By calculating the electronic transition energies.
A data table of predicted spectroscopic properties for this compound cannot be provided in the absence of specific computational studies.
Derivatization Strategies and Analogue Development in Chemical Research
Synthesis of Homologs and Positional Isomers
The synthesis of homologs and positional isomers of 1-(3-chloro-4-propoxyphenyl)ethanol allows for a systematic investigation of how changes in the length of the alkoxy chain and the relative positions of the substituents on the phenyl ring influence the compound's properties.
Homologs , which differ by one or more methylene (B1212753) units (-CH2-), can be synthesized by employing starting materials with varying alkyl chain lengths. For instance, the synthesis of the butoxy homolog would begin with 1-chloro-2-butoxy-4-bromobenzene, which can be converted to the corresponding acetophenone (B1666503) and subsequently reduced to the desired 1-(3-chloro-4-butoxyphenyl)ethanol. A general synthetic approach is outlined below:
| Starting Material | Reaction Steps | Product |
| 1-chloro-2-alkoxy-4-bromobenzene | 1. Grignard formation or lithiation followed by reaction with acetaldehyde. 2. Reduction of the corresponding acetophenone (e.g., with NaBH4). | 1-(3-chloro-4-alkoxyphenyl)ethanol |
Positional isomers , where the chloro and propoxy groups are at different positions on the phenyl ring, can be prepared from the corresponding substituted acetophenones. For example, 1-(4-chloro-3-propoxyphenyl)ethanol would be synthesized from 4-chloro-3-propoxyacetophenone. The synthesis of these precursor acetophenones often involves Friedel-Crafts acylation of the appropriately substituted chloropropoxybenzene. However, Friedel-Crafts reactions on highly substituted benzenes can sometimes lead to mixtures of isomers, requiring careful control of reaction conditions and purification of the products. youtube.comyoutube.com
Introduction of Diverse Functional Groups on the Phenyl Ring and Side Chains
The introduction of a wide array of functional groups onto the phenyl ring and the ethanol (B145695) side chain of this compound is a key strategy to modulate its electronic, steric, and pharmacokinetic properties.
Phenyl Ring Modifications:
The aromatic ring provides a canvas for various electrophilic aromatic substitution reactions. youtube.com However, the existing chloro and propoxy substituents direct incoming electrophiles to specific positions, primarily ortho and para to the propoxy group and ortho to the chloro group.
Nitration: Introduction of a nitro group (-NO2) can be achieved using standard nitrating agents like nitric acid in sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH2), which serves as a versatile handle for further derivatization, such as amide or sulfonamide formation.
Halogenation: Further halogenation (e.g., bromination) can be accomplished using reagents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Alkylation and Acylation: Friedel-Crafts alkylation and acylation can introduce new carbon-based substituents. youtube.comyoutube.com For instance, acylation with an acyl chloride in the presence of a Lewis acid can introduce a new ketone functionality, which can be further modified. nih.gov
Side Chain Modifications:
The ethanol side chain offers several avenues for derivatization:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-chloro-4-propoxyphenyl)ethanone, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.
Esterification and Etherification: The hydroxyl group can be readily converted to esters by reaction with acyl chlorides or carboxylic anhydrides, or to ethers via Williamson ether synthesis.
Substitution: The hydroxyl group can be replaced by other functional groups. For example, conversion to a good leaving group (e.g., a tosylate) allows for nucleophilic substitution to introduce azides, nitriles, or other functionalities.
| Starting Scaffold | Reagent/Condition | Functional Group Introduced |
| This compound | PCC or Swern Oxidation | Ketone (on side chain) |
| This compound | Acyl chloride/Pyridine | Ester (on side chain) |
| This compound | NaH, Alkyl halide | Ether (on side chain) |
| 1-(3-chloro-4-propoxyphenyl)benzene | HNO3/H2SO4 | Nitro group (on phenyl ring) |
Preparation of Complex Heterocyclic Derivatives Utilizing the Basic Scaffold
The this compound scaffold can be utilized as a starting point for the synthesis of more complex heterocyclic derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov
A common strategy involves the conversion of the ethanol side chain into a functionality that can participate in a cyclization reaction. For instance, the alcohol can be converted to an amino alcohol, which is a key precursor for the synthesis of five-membered heterocyclic rings like oxazolines and thiazolines. mdpi.comnih.govresearchgate.net
Synthesis of Oxazoline (B21484) Derivatives:
The hydroxyl group of this compound can be converted to an azide (B81097) via a Mitsunobu reaction or by tosylation followed by substitution with sodium azide.
Reduction of the azide yields the corresponding 2-amino-1-(3-chloro-4-propoxyphenyl)ethanol.
This amino alcohol can then be cyclized with a variety of reagents, such as carboxylic acids or their derivatives, to form the oxazoline ring. nih.govwikipedia.orgnih.gov
Synthesis of Thiazoline (B8809763) Derivatives:
Similarly, the amino alcohol precursor can be reacted with a source of thiocarbonyl, such as carbon disulfide or thiophosgene, to generate a hydroxy thioamide, which can then be cyclized to form a thiazoline ring. researchgate.net
| Precursor from Scaffold | Reagent for Cyclization | Heterocyclic Ring Formed |
| 2-Amino-1-(3-chloro-4-propoxyphenyl)ethanol | Carboxylic Acid/Derivative | Oxazoline |
| 2-Amino-1-(3-chloro-4-propoxyphenyl)ethanol | Carbon Disulfide | Thiazoline |
These heterocyclic derivatives can be further functionalized, expanding the chemical space accessible from the initial scaffold.
Control of Stereochemistry in New Derivatized Structures
The ethanol side chain of this compound contains a chiral center at the carbon bearing the hydroxyl group. The control of stereochemistry in the synthesis of derivatives is crucial, as different enantiomers or diastereomers often exhibit distinct biological activities.
Several strategies can be employed to control the stereochemistry:
Asymmetric Synthesis: The parent alcohol can be synthesized in an enantiomerically enriched form through the asymmetric reduction of the corresponding ketone, 1-(3-chloro-4-propoxyphenyl)ethanone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Enzymatic Resolution: Racemic this compound can be resolved into its individual enantiomers using enzymatic methods. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Chiral Pool Synthesis: Starting from a chiral precursor can also lead to enantiomerically pure products. For example, if a chiral starting material is used in the synthesis of the acetophenone precursor, the resulting alcohol will also be chiral.
Stereoselective Derivatization: When introducing new stereocenters during the derivatization process, stereoselective reactions can be employed. For example, the synthesis of heterocyclic derivatives can be designed to proceed in a diastereoselective manner, controlling the relative stereochemistry of the newly formed ring. rsc.org
The ability to synthesize stereochemically defined derivatives of this compound is essential for detailed structure-activity relationship studies and for the development of potent and selective bioactive molecules.
Advanced Analytical Methodologies in Chemical Research
Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring
Chromatography is an indispensable tool in chemical analysis, enabling the separation of components within a mixture. For a moderately polar compound such as 1-(3-chloro-4-propoxyphenyl)ethanol, which contains a polar alcohol group, a semi-polar ether linkage, and a nonpolar aromatic ring and alkyl chain, various chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reverse-phase HPLC (RP-HPLC) would be the most suitable approach. In this method, the compound is separated on a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, using a polar mobile phase.
The separation is based on the compound's partitioning between the stationary and mobile phases. The presence of the aromatic ring allows for highly sensitive detection using a UV detector. Quantitative analysis can be performed with high accuracy by creating a calibration curve from standards of known concentration. The method can be fine-tuned by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH. nih.govsigmaaldrich.com Gradient elution, where the mobile phase composition is changed over time, can provide excellent separation of the main compound from any impurities or starting materials. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value/Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometry at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. This compound, possessing a hydroxyl group, is sufficiently volatile for GC analysis, particularly when using a high-temperature injector and column oven. google.com The analysis is typically carried out using a capillary column with a nonpolar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5). A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
For compounds with active hydrogen atoms, such as the alcohol in this compound, peak tailing can sometimes occur due to interaction with the stationary phase. To mitigate this and improve peak shape and volatility, derivatization can be employed, for instance, by converting the hydroxyl group to a silyl (B83357) ether. However, direct analysis is often successful. researchgate.net GC is highly effective for assessing purity by detecting volatile impurities. researchgate.net
Table 2: Illustrative GC Parameters for Analysis of this compound
| Parameter | Value/Condition |
|---|---|
| Column | Fused Silica (B1680970) Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Stationary Phase | 5% Phenyl Polysiloxane (or similar) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Injection Mode | Split (e.g., 50:1) |
Thin-Layer Chromatography (TLC) as a Rapid Monitoring Tool
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is exceptionally useful for monitoring the progress of a chemical reaction, such as the synthesis of this compound from its corresponding ketone precursor, 1-(3-chloro-4-propoxyphenyl)ethanone.
A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel on aluminum). As the solvent (mobile phase) moves up the plate, the components separate based on their polarity. The starting ketone is more polar than the final alcohol product due to the hydroxyl group's ability to form hydrogen bonds with the silica gel stationary phase. Therefore, the product would have a lower Retention Factor (Rf) value than the starting material. The spots can be visualized under UV light due to the aromatic ring. By comparing the spots of the reaction mixture to spots of the pure starting material and product, one can quickly assess the reaction's completion.
Table 3: Illustrative TLC Data for Monitoring Synthesis of this compound
| Compound | Rf Value (Illustrative) |
|---|---|
| 1-(3-chloro-4-propoxyphenyl)ethanone (Ketone) | 0.65 |
| This compound (Alcohol) | 0.40 |
Mobile Phase: 3:1 Hexane:Ethyl Acetate; Stationary Phase: Silica Gel
Spectrophotometric Methods for Quantitative Chemical Analysis
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a key analytical method for the quantitative analysis of compounds containing chromophores. The substituted benzene (B151609) ring in this compound acts as a strong chromophore, absorbing light in the UV region of the electromagnetic spectrum. science-softcon.de
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the precise quantification of this compound by measuring its absorbance at a specific wavelength (λmax), where it absorbs most strongly. A calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is rapid, simple, and widely used in quality control. researchgate.net
Table 4: Illustrative UV-Vis Spectral Data for this compound
| Parameter | Value/Condition |
|---|---|
| Solvent | Ethanol (B145695) or Methanol |
| λmax 1 (Illustrative) | ~225 nm |
| λmax 2 (Illustrative) | ~275 nm |
| Path Length | 1 cm (standard quartz cuvette) |
Conclusion and Future Perspectives in Chemical Research
Summary of Key Research Findings and Methodological Advancements
Direct research exclusively focused on 1-(3-chloro-4-propoxyphenyl)ethanol is not extensively documented in publicly available literature. However, significant advancements in the synthesis and characterization of related chiral alcohols and substituted phenols provide a solid foundation for its study.
Key methodological advancements applicable to the synthesis of this compound include the enantioselective reduction of the corresponding ketone, 3'-chloro-4'-propoxyacetophenone. This transformation can be achieved using various chiral reducing agents or through biocatalytic methods employing ketoreductases (KREDs), which have shown high efficiency and enantioselectivity in the synthesis of similar chiral alcohols like (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. researchgate.net For instance, studies on related structures have demonstrated that whole-cell biocatalysts can achieve high conversions (>99%) and excellent enantiomeric excess (>99% ee). researchgate.net
The characterization of chiral alcohols has been significantly enhanced by advanced analytical techniques. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the standard for separating and quantifying enantiomers. americanpharmaceuticalreview.commdpi.com Capillary electrophoresis (CE) has also emerged as a powerful tool, offering high separation efficiency and rapid analysis times. americanpharmaceuticalreview.commdpi.com For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents, can be employed to differentiate between enantiomers. technologynetworks.com
Identification of Unexplored Chemical Reactivity and Synthetic Avenues for this compound
The chemical reactivity of this compound remains largely unexplored, presenting numerous opportunities for synthetic innovation.
Table 1: Potential Unexplored Reactions
| Reaction Type | Potential Reagents/Conditions | Expected Product(s) | Research Significance |
| Etherification/Alkylation of the hydroxyl group | Williamson ether synthesis (e.g., NaH, alkyl halide) | Alkyl ethers of the parent compound | Modification of polarity and biological activity |
| Esterification of the hydroxyl group | Acyl chlorides, carboxylic anhydrides, or iodine/carboxylic acid nih.gov | Ester derivatives | Prodrug synthesis, modification of pharmacokinetic properties |
| Oxidation of the secondary alcohol | PCC, Swern oxidation, Dess-Martin periodinane | 3'-Chloro-4'-propoxyacetophenone | Access to the ketone precursor for further derivatization |
| Nucleophilic aromatic substitution of the chloro group | Strong nucleophiles (e.g., amines, thiols) under harsh conditions or with metal catalysis | Aminated or thiolated derivatives | Introduction of new functional groups for materials or biological applications |
| Cross-coupling reactions at the chloro position | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Biaryl, alkynyl, or aminated derivatives | Construction of complex molecular architectures |
| Dehydration | Acid catalysis | 3-Chloro-4-propoxystyrene | Monomer for polymerization and materials science applications |
One promising synthetic avenue involves the use of the hydroxyl group to introduce further complexity. For example, a three-component catalytic amino etherification of alkenes, a method developed for other systems, could potentially be adapted. acs.org This would allow for the direct installation of an amino ether moiety, a common pharmacophore.
Emerging Methodologies for Advanced Study and Characterization
The comprehensive study of this compound and its derivatives would benefit from the application of emerging analytical and computational methodologies.
Advanced Analytical Techniques:
Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a green and efficient alternative to HPLC for chiral separations, often providing faster analysis times and higher resolution. researchgate.net
Chiroptical Spectroscopy: Techniques such as electronic and vibrational circular dichroism can provide detailed information about the absolute configuration and conformational preferences of the enantiomers. researchgate.net
Mass Spectrometry Coupled with Chiral Chromatography (LC-MS/MS): This combination offers high selectivity and sensitivity, enabling the detection and quantification of enantiomers in complex matrices. americanpharmaceuticalreview.com
Computational Chemistry:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the spectroscopic properties (e.g., NMR, IR spectra) and relative stabilities of different conformers and tautomers, aiding in their experimental identification. researchgate.net
Molecular Docking and Dynamics Simulations: These computational tools can be employed to predict the binding interactions of the individual enantiomers with biological targets, guiding the design of new bioactive molecules.
Broader Implications for Fundamental Organic Synthesis and Materials Chemistry
The study of this compound and its derivatives holds wider implications for both fundamental organic synthesis and the development of new materials.
Organic Synthesis:
Understanding Substituent Effects: The interplay between the chloro, propoxy, and hydroxyethyl (B10761427) groups on the aromatic ring's reactivity towards electrophilic and nucleophilic substitution provides a valuable case study for understanding electronic and steric effects in substituted benzenes. byjus.comlearncbse.in The electron-donating propoxy group activates the ring towards electrophilic substitution, directing incoming groups to the ortho and para positions relative to it, while the deactivating chloro group and the steric bulk of the hydroxyethyl group will also influence reactivity. byjus.com
Development of Asymmetric Methodologies: The synthesis of enantiomerically pure this compound can serve as a benchmark for the development and optimization of new asymmetric reduction catalysts and biocatalytic methods.
Materials Chemistry:
Liquid Crystals: The rigid aromatic core combined with a flexible propoxy chain and a polar hydroxyl group suggests that derivatives of this compound could exhibit liquid crystalline properties. Esterification or etherification of the hydroxyl group would allow for the systematic tuning of these properties.
Functional Polymers: The potential conversion of this compound to the corresponding styrene (B11656) derivative opens the door to the synthesis of novel functional polymers. The presence of the chloro and propoxy groups on the monomer unit would impart specific properties, such as altered refractive index, flame retardancy, and hydrophobicity, to the resulting polymer.
Q & A
Basic: What are the common synthetic routes for 1-(3-Chloro-4-propoxyphenyl)ethanol, and how is reaction completion monitored?
The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or nucleophilic substitution . For example, a related compound, 1-(3-Fluoro-4-propoxyphenyl)ethanone, is synthesized via Friedel-Crafts acylation using aluminum chloride as a catalyst . Reaction completion is monitored by thin-layer chromatography (TLC) or observable color changes during intermediate steps, as seen in the synthesis of similar phenolic ketones . Post-reaction, products are isolated via recrystallization (e.g., ethanol) and validated by melting point analysis or spectroscopic methods .
Basic: What safety protocols are critical when handling this compound?
Due to its potential toxicity and irritancy, researchers must:
- Wear PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Use fume hoods or gloveboxes for volatile intermediates (e.g., acyl chlorides) .
- Manage waste via segregation and disposal through certified hazardous waste services to prevent environmental contamination .
- Refer to GHS hazard codes (e.g., H315 for skin irritation) and SDS documentation for emergency procedures .
Basic: Which analytical techniques are used to characterize this compound?
- Spectroscopy : NMR (1H/13C) to confirm substituent positions and purity .
- Mass spectrometry (MS) for molecular weight validation .
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally similar chloro-fluorophenyl derivatives .
- Chromatography : HPLC or GC to assess purity, with retention times compared to standards .
Advanced: How can reaction conditions be optimized for higher yields of this compound?
Key variables include:
- Catalyst loading : Adjusting Lewis acid (e.g., AlCl₃) concentrations in Friedel-Crafts reactions to balance reactivity and side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in aryl ether syntheses .
- Temperature control : Reflux conditions (e.g., ethanol at 78°C) improve intermediate stability .
- Stoichiometry : Using excess propoxy or chloro precursors to drive reactions to completion .
Advanced: How does stereochemistry influence the compound’s reactivity and applications?
The chloro and propoxy substituents’ positions on the phenyl ring dictate electronic and steric effects:
- Electron-withdrawing Cl deactivates the ring, directing electrophilic attacks to meta/para positions .
- Chiral centers (if present) can be resolved via chiral chromatography or enzymatic methods, critical for studying enantioselective biological activity .
Advanced: How should researchers address contradictory data in synthesis or characterization?
- Reproducibility checks : Verify reaction conditions (e.g., anhydrous K₂CO₃ in aryl ether formation) .
- Cross-validation : Compare NMR/X-ray data with literature (e.g., C-Cl bond lengths ~1.73 Å in X-ray structures) .
- Controlled experiments : Isolate variables (e.g., catalyst vs. solvent effects) to identify yield discrepancies .
Advanced: What are the emerging research applications of this compound?
- Pharmaceutical intermediates : As a precursor for fluorinated or chlorinated bioactive molecules .
- Material science : Functionalizing polymers or ligands for catalytic systems .
- Enzyme studies : Probing interactions with cytochrome P450 isoforms due to its halogenated aromatic structure .
Advanced: What environmental considerations are associated with this compound?
- Biodegradability : Limited data exist; prioritize studies on microbial degradation pathways using LC-MS .
- Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) via OECD guidelines .
- Green synthesis : Replace traditional solvents (e.g., DMF) with ionic liquids or supercritical CO₂ to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
